Antimicrobial Susceptibility: Superior Potency Against Staphylococcus aureus vs. Piperazine Derivative
The 1-chloro-2-isocyanatoethane derivative of thiomorpholine (CTC) demonstrates significantly greater antimicrobial potency against Staphylococcus aureus (ATCC 25923) than its piperazine counterpart (CPC), with a lower minimum inhibitory concentration (MIC) required to inhibit bacterial growth [1]. This indicates that the thiomorpholine scaffold confers a distinct advantage in antibacterial activity against this clinically relevant pathogen.
| Evidence Dimension | Antibacterial potency (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC = 64 μg/mL against S. aureus (for thiomorpholine derivative CTC) |
| Comparator Or Baseline | MIC > 64 μg/mL against S. aureus (for piperazine derivative CPC) (Not explicitly stated but implied by 'least active') |
| Quantified Difference | At least 1-fold lower MIC (greater potency) |
| Conditions | Agar well diffusion and broth microdilution MIC assay against Staphylococcus aureus (ATCC 25923) |
Why This Matters
For researchers developing novel antibacterial agents, this quantitative potency difference justifies selecting the thiomorpholine-based scaffold (2-Thiomorpholinoethanol as a key precursor) over piperazine analogs for lead optimization targeting S. aureus.
- [1] Oyewole, O. A., et al. (2017). Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives of Thiomorpholine, Piperazine and Morpholine. PLoS ONE, 12(1), e0170150. View Source
